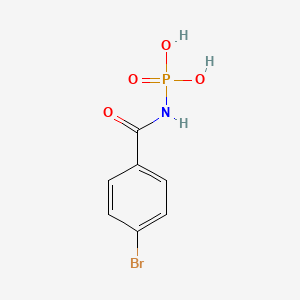
N-(4-Bromobenzoyl)phosphoramidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzoyl)phosphoramidic acid is a chemical compound that features a bromobenzoyl group attached to a phosphoramidic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzoyl)phosphoramidic acid typically involves the reaction of 4-bromobenzoic acid with phosphoramidic acid under controlled conditions. One common method involves the use of anhydrous aluminum chloride as a catalyst in a dry argon atmosphere. The reaction mixture is maintained at low temperatures initially and then allowed to warm to room temperature over several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromobenzoyl)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromobenzoyl group to other functional groups.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
N-(4-Bromobenzoyl)phosphoramidic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-(4-Bromobenzoyl)phosphoramidic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromobenzoyl group can interact with active sites on enzymes, while the phosphoramidic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(4-Bromobenzoyl)phosphoramidic acid include:
- 4-bromobenzoic acid
- N-benzoylphosphoramidic acid
- N-(4-chlorobenzoyl)phosphoramidic acid
Uniqueness
This compound is unique due to the presence of both the bromobenzoyl and phosphoramidic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
40569-25-3 |
|---|---|
Formule moléculaire |
C7H7BrNO4P |
Poids moléculaire |
280.01 g/mol |
Nom IUPAC |
[(4-bromobenzoyl)amino]phosphonic acid |
InChI |
InChI=1S/C7H7BrNO4P/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H3,9,10,11,12,13) |
Clé InChI |
UDLKHZAYNZSQHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NP(=O)(O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


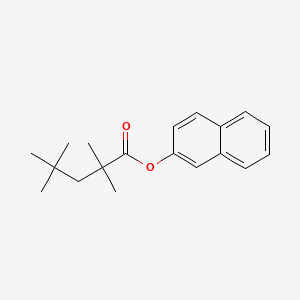
![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
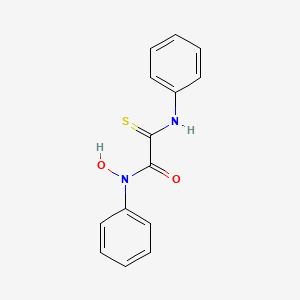
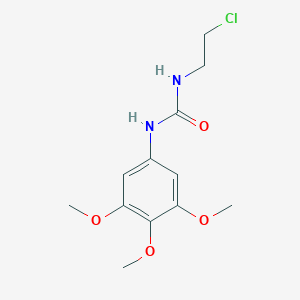
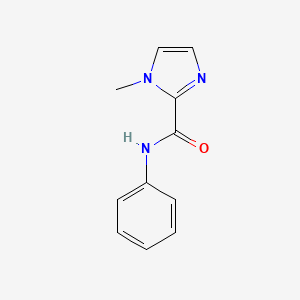
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
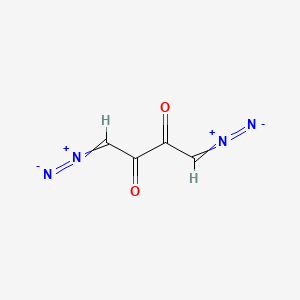
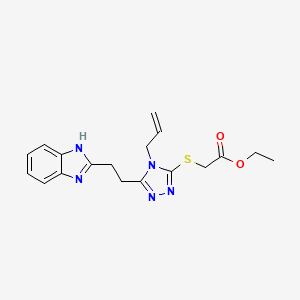
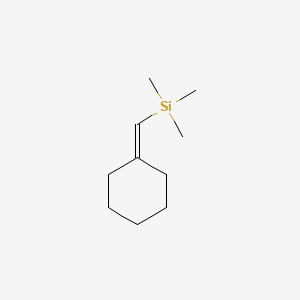
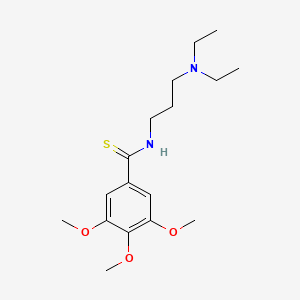
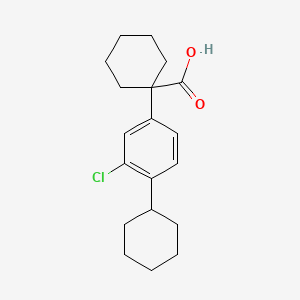
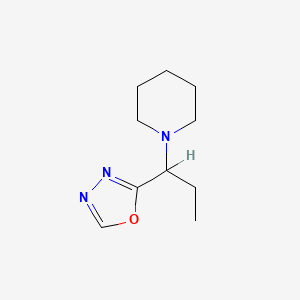
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
